molecular formula C20H25N3O3 B2920768 N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 477320-19-7

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No. B2920768
CAS RN: 477320-19-7
M. Wt: 355.438
InChI Key: KQTVZNUGNXDNEM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide, also known as MPAA, is a synthetic compound that has been studied for its potential use in various scientific research applications. MPAA has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide depends on its target receptor or channel. As a dopamine D3 receptor ligand, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can modulate the activity of the dopamine system, which is involved in various physiological functions, such as reward, motivation, and motor control. As a GABA(A) receptor modulator, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can enhance or inhibit the activity of the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system. As an hERG channel inhibitor, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can block the repolarization phase of the cardiac action potential, which can lead to arrhythmias. As a potential anticancer agent, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can induce apoptosis or inhibit cell proliferation by targeting different pathways, such as the PI3K/Akt/mTOR pathway or the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide depend on its concentration, duration of exposure, and target receptor or channel. As a dopamine D3 receptor ligand, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can affect the release of dopamine in the brain, which can modulate the activity of the mesolimbic and mesocortical pathways. As a GABA(A) receptor modulator, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can affect the inhibitory tone in the brain, which can modulate the activity of various neurotransmitter systems, such as the glutamatergic, dopaminergic, and serotonergic systems. As an hERG channel inhibitor, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can affect the cardiac repolarization, which can lead to QT prolongation and arrhythmias. As a potential anticancer agent, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can affect the viability, proliferation, migration, and invasion of cancer cells, which can lead to cell death or growth inhibition.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide in lab experiments include its high potency, selectivity, and stability, as well as its availability and affordability. N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can be used as a tool compound to study the structure-activity relationship (SAR) of piperazine derivatives, as well as to investigate the function and regulation of its target receptors or channels. The limitations of using N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide in lab experiments include its potential off-target effects, its potential toxicity or side effects, and its limited solubility or permeability in certain assays or models.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide, including:
1. Investigating the SAR of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide and its analogs to optimize their potency, selectivity, and pharmacokinetic properties.
2. Studying the structure and function of the dopamine D3 receptor and its interaction with N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide to understand the mechanism of action of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide and its potential therapeutic applications.
3. Exploring the potential of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide as a modulator of other neurotransmitter systems, such as the noradrenergic, cholinergic, or histaminergic systems.
4. Investigating the potential of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide and its analogs as anticancer agents, either alone or in combination with other chemotherapeutic agents, and identifying the underlying molecular mechanisms.
5. Developing new assays or models to investigate the pharmacological properties of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide and its analogs, such as their binding affinity, efficacy, and selectivity, as well as their pharmacokinetic and pharmacodynamic profiles.
In conclusion, N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic compound that has been studied for its potential use in various scientific research applications. N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can be synthesized using different methods, and its mechanism of action depends on its target receptor or channel. N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has been investigated for its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide and its analogs as therapeutic agents and tools for scientific research.

Synthesis Methods

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has been synthesized using different methods, including the reaction of 4-methoxyphenylacetic acid with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-methoxyphenylacetyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base, such as triethylamine (TEA), and a solvent, such as dichloromethane (DCM). The synthesized N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can be purified using different techniques, such as column chromatography, recrystallization, or HPLC.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has been studied for its potential use in various scientific research applications, including as a ligand for the dopamine D3 receptor, as a modulator of the GABA(A) receptor, as an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, and as a potential anticancer agent. N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has also been used as a tool compound to study the structure-activity relationship (SAR) of piperazine derivatives.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-18-7-3-16(4-8-18)21-20(24)15-22-11-13-23(14-12-22)17-5-9-19(26-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTVZNUGNXDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide

CAS RN

477320-19-7
Record name N-(4-METHOXYPHENYL)-2-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)ACETAMIDE
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